4-Methoxy-4'-dodecoxy-trans-stilbene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-4’-dodecoxy-trans-stilbene is a synthetic organic compound belonging to the stilbene family. Stilbenes are characterized by their 1,1’-(ethene-1,2-diyl)dibenzene core structure, which exists in both trans and cis forms. This particular compound has a molecular formula of C27H38O2 and a molecular weight of 394.5894 . Stilbenes are known for their valuable properties, including antioxidant, anticancer, anti-diabetic, and anti-hypercholesterolemia activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methoxy-4’-dodecoxy-trans-stilbene can be synthesized using the Wittig and Horner-Wadsworth-Emmons reactions. These reactions are commonly used for creating double bonds (olefins) in organic compounds. The Wittig reaction involves the formation of a phosphonium ylide, which reacts with an aldehyde or ketone to form the desired stilbene . The Horner-Wadsworth-Emmons reaction uses a phosphonate ester and a base to achieve a similar result .
Industrial Production Methods
While specific industrial production methods for 4-Methoxy-4’-dodecoxy-trans-stilbene are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-4’-dodecoxy-trans-stilbene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups to the stilbene structure, enhancing its biological activity.
Reduction: Reduction reactions can convert the double bond in the stilbene core to a single bond, altering its chemical properties.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, modifying the compound’s reactivity and solubility.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated stilbenes, while reduction can produce dihydrostilbenes.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-4’-dodecoxy-trans-stilbene has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and properties of stilbenes.
Biology: The compound’s antioxidant properties make it a candidate for research into cellular protection mechanisms.
Medicine: Its potential anticancer and anti-diabetic activities are of interest for developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-Methoxy-4’-dodecoxy-trans-stilbene involves its interaction with various molecular targets and pathways. Stilbenes modulate pathways such as NF-κB, MAPK, and JAK/STAT, reducing the transcription of
Eigenschaften
CAS-Nummer |
35135-49-0 |
---|---|
Molekularformel |
C27H38O2 |
Molekulargewicht |
394.6 g/mol |
IUPAC-Name |
1-dodecoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C27H38O2/c1-3-4-5-6-7-8-9-10-11-12-23-29-27-21-17-25(18-22-27)14-13-24-15-19-26(28-2)20-16-24/h13-22H,3-12,23H2,1-2H3/b14-13+ |
InChI-Schlüssel |
ZTKXXACFPFBWBM-BUHFOSPRSA-N |
Isomerische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.